molecular formula C12H15ClN2 B2877788 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1820711-37-2

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Cat. No. B2877788
CAS RN: 1820711-37-2
M. Wt: 222.72
InChI Key: YWWDMHGCZCZUBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . For example, the SMILES string for a similar compound is NCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl .

Scientific Research Applications

Synthesis of Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones

This compound can be used in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which are a class of molecules that have shown promise in various pharmacological studies. The synthesis involves a reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .

Development of Antibacterial Agents

Pyrrole derivatives, including those related to the compound , have been studied for their antibacterial properties. The synthesis and characterization of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives have shown potential as antibacterial agents, which could lead to the development of new classes of antibiotics .

Anticancer Research

The pyrrole moiety is a common feature in many anticancer agents. Research into polysubstituted pyrroles has indicated that they can act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors, among other mechanisms. This suggests that the compound could be a precursor in the synthesis of anticancer drugs .

Spectroscopic Studies

The compound’s derivatives have been used in spectroscopic studies to understand the electrochemical and optical properties of related polymers. These studies are crucial for the development of new materials with specific electronic and photonic characteristics .

Chemical Synthesis Research

In chemical synthesis, this compound serves as a building block for creating complex molecules. Its reactivity with various reagents allows for the construction of diverse molecular structures, which can be applied in material science, medicinal chemistry, and other fields of research .

Study of Biological Activity

The diverse biological activity associated with the pyrrole scaffold makes it an interesting subject for study. Researchers have used derivatives of this compound to explore various biological pathways and interactions, contributing to a deeper understanding of cellular processes and potential therapeutic targets .

properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDMHGCZCZUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

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